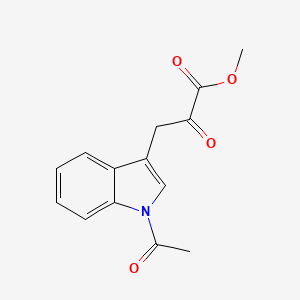
methyl 3-(1-acetyl-1H-indol-3-yl)-2-oxopropanoate
Descripción general
Descripción
“Methyl 3-(1-acetyl-1H-indol-3-yl)-2-oxopropanoate” is a chemical compound with the molecular formula C13H13NO3 . It is a derivative of indole, a heterocyclic compound that is an important structural component in many synthetic pharmaceuticals .
Synthesis Analysis
The synthesis of 1-acetyl-1H-indol-3-yl derivatives, including “methyl 3-(1-acetyl-1H-indol-3-yl)-2-oxopropanoate”, has been achieved through a Knoevenagel reaction between indole-3-carboxaldehyde and active methylene or non-active methylene compounds . This reaction yields the corresponding condensation product, indole-3-yl derivatives . These derivatives are then subjected to N-acetylation with acetyl chloride to afford N-acetyl-1H-indol-3-yl derivatives . An efficient and rapid synthesis of these derivatives has also been achieved via the microwave-assisted cyclisation and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids .Molecular Structure Analysis
The molecular structure of “methyl 3-(1-acetyl-1H-indol-3-yl)-2-oxopropanoate” is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains an acetyl group and a methyl ester group .Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of “methyl 3-(1-acetyl-1H-indol-3-yl)-2-oxopropanoate” include a Knoevenagel condensation reaction and an N-acetylation reaction . The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction, while the N-acetylation involves the substitution of an amino group with an acetyl group .Direcciones Futuras
The future directions for research on “methyl 3-(1-acetyl-1H-indol-3-yl)-2-oxopropanoate” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals. Given the wide range of biological activities exhibited by indole derivatives , these compounds may have potential as therapeutic agents for a variety of conditions.
Propiedades
IUPAC Name |
methyl 3-(1-acetylindol-3-yl)-2-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9(16)15-8-10(7-13(17)14(18)19-2)11-5-3-4-6-12(11)15/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMYALWJHGUUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)CC(=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(1-acetyl-1H-indol-3-yl)-2-oxopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



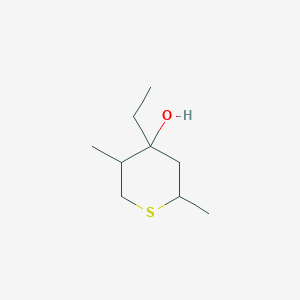
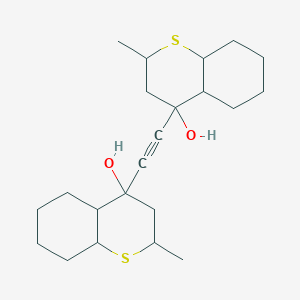
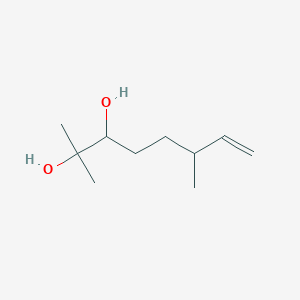
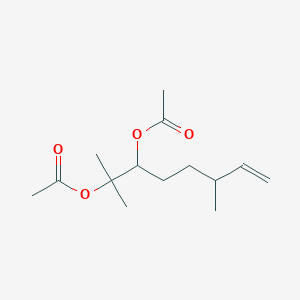
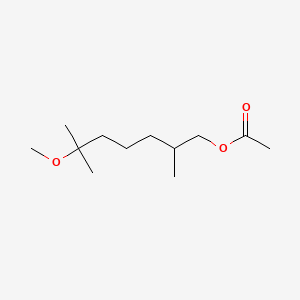

![1-[tert-butyl(4-nitrobenzyl)amino]-3-phenoxy-2-propanol hydrochloride](/img/structure/B3819938.png)

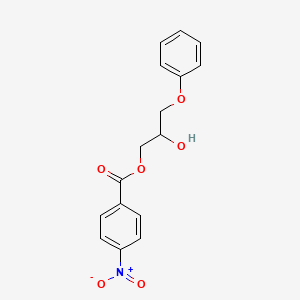
![4-chloro-N-({[2-(1H-indol-3-yl)-1-methylethyl]amino}carbonyl)benzamide](/img/structure/B3819986.png)

![N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3820006.png)
![N-cyclohexyl-4-(4-morpholinyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B3820024.png)
![2-methyl-2,3,4,5,6,11-hexahydro-1H-azocino[3,4-b]indol-1-one](/img/structure/B3820030.png)